molecular formula C18H19N5O B12139201 5-Acetyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine

5-Acetyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine

Cat. No.: B12139201
M. Wt: 321.4 g/mol
InChI Key: GXZOUHUUDVCSEQ-UHFFFAOYSA-N
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Description

5-Acetyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine is a heterocyclic compound that combines a pyrimidine ring with a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate β-diketones with guanidine under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Quinazoline Moiety: The quinazoline moiety is introduced through a nucleophilic substitution reaction. This involves reacting the 2-amino-4,7-dimethylquinazoline with the acetylated pyrimidine derivative under reflux conditions in a suitable solvent like ethanol or DMF (dimethylformamide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinazoline ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Products include quinazoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Products include alcohol derivatives of the original compound.

    Substitution: Products vary depending on the substituents introduced, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, 5-Acetyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest in the study of enzyme kinetics and inhibition.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases, due to its ability to interact with key biological pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting the biological pathways they regulate. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of microbial proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,7-dimethylquinazoline: This compound shares the quinazoline moiety and can be used as a precursor in the synthesis of 5-Acetyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine.

    4,6-Dimethylpyrimidine: This compound shares the pyrimidine core and can undergo similar chemical reactions.

Uniqueness

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both the pyrimidine and quinazoline moieties

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

1-[2-[(4,7-dimethylquinazolin-2-yl)amino]-4,6-dimethylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C18H19N5O/c1-9-6-7-14-10(2)19-18(22-15(14)8-9)23-17-20-11(3)16(13(5)24)12(4)21-17/h6-8H,1-5H3,(H,19,20,21,22,23)

InChI Key

GXZOUHUUDVCSEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=C(C(=N3)C)C(=O)C)C

Origin of Product

United States

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